![molecular formula C64H46 B14228480 9,9'-(1,4-Phenylene)bis[10-(9,9-dimethyl-9H-fluoren-2-yl)anthracene] CAS No. 817642-11-8](/img/structure/B14228480.png)
9,9'-(1,4-Phenylene)bis[10-(9,9-dimethyl-9H-fluoren-2-yl)anthracene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9’-(1,4-Phenylene)bis[10-(9,9-dimethyl-9H-fluoren-2-yl)anthracene] is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a phenylene bridge connecting two anthracene units, each substituted with a dimethylfluorene group. Its intricate structure contributes to its distinctive chemical and physical properties, making it a subject of interest in materials science and organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-(1,4-Phenylene)bis[10-(9,9-dimethyl-9H-fluoren-2-yl)anthracene] typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Fluorene Derivative: The initial step involves the synthesis of 9,9-dimethyl-9H-fluorene through a Friedel-Crafts alkylation reaction.
Anthracene Substitution: The fluorene derivative is then reacted with anthracene under specific conditions to form the desired product. This step often requires the use of a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
9,9’-(1,4-Phenylene)bis[10-(9,9-dimethyl-9H-fluoren-2-yl)anthracene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced anthracene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the anthracene and fluorene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include various substituted anthracenes, quinones, and reduced fluorene derivatives
Aplicaciones Científicas De Investigación
9,9’-(1,4-Phenylene)bis[10-(9,9-dimethyl-9H-fluoren-2-yl)anthracene] has numerous applications in scientific research:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its excellent electronic properties.
Chemistry: Serves as a building block for synthesizing more complex organic molecules and polymers.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a fluorescent probe for biological imaging.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 9,9’-(1,4-Phenylene)bis[10-(9,9-dimethyl-9H-fluoren-2-yl)anthracene] involves its interaction with molecular targets through π-π stacking, hydrogen bonding, and van der Waals forces. These interactions influence the compound’s electronic properties, making it suitable for applications in optoelectronics and materials science. The pathways involved include electron transfer and energy transfer processes, which are critical for its function in electronic devices.
Comparación Con Compuestos Similares
Similar Compounds
9,9’- (1,4-Phenylene)bis(9H-carbazole-3,6-dicarboxylic acid): Similar in structure but with different functional groups, leading to varied applications.
10,10′- (4,4′-Sulfonylbis (4,1-phenylene))bis (9,9-dimethyl-9,10-dihydroacridine): Another related compound used in OLEDs and other electronic applications.
Uniqueness
9,9’-(1,4-Phenylene)bis[10-(9,9-dimethyl-9H-fluoren-2-yl)anthracene] stands out due to its unique combination of anthracene and fluorene units, providing exceptional electronic properties and stability. This makes it particularly valuable in the development of advanced materials and electronic devices.
Propiedades
Número CAS |
817642-11-8 |
|---|---|
Fórmula molecular |
C64H46 |
Peso molecular |
815.0 g/mol |
Nombre IUPAC |
9-(9,9-dimethylfluoren-2-yl)-10-[4-[10-(9,9-dimethylfluoren-2-yl)anthracen-9-yl]phenyl]anthracene |
InChI |
InChI=1S/C64H46/c1-63(2)55-27-15-13-17-43(55)45-35-33-41(37-57(45)63)61-51-23-9-5-19-47(51)59(48-20-6-10-24-52(48)61)39-29-31-40(32-30-39)60-49-21-7-11-25-53(49)62(54-26-12-8-22-50(54)60)42-34-36-46-44-18-14-16-28-56(44)64(3,4)58(46)38-42/h5-38H,1-4H3 |
Clave InChI |
DRCXFBANPSUGLJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=CC=C(C=C7)C8=C9C=CC=CC9=C(C1=CC=CC=C18)C1=CC2=C(C=C1)C1=CC=CC=C1C2(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14228399.png)
![2-Thiazolamine, 5-fluoro-4-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B14228402.png)
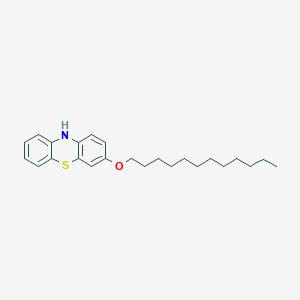
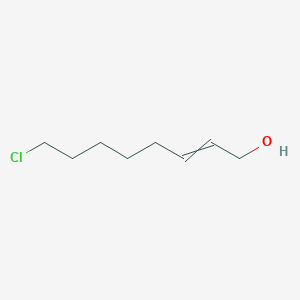
![4,4'-[Undecane-1,11-diylbis(oxy)]di(benzene-1-carboximidamide)](/img/structure/B14228413.png)
![3-hydroxy-2-[(1R)-3-(methylamino)-1-phenylpropoxy]benzoic acid](/img/structure/B14228418.png)
![Benzoic acid;[3-[(10-butylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14228429.png)
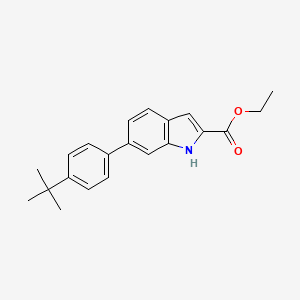
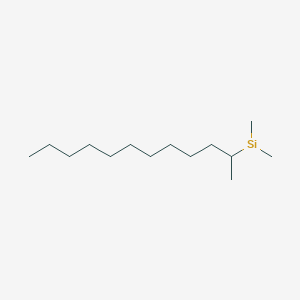
![Benzenesulfonamide, 4-[2-(aminomethyl)-3-chlorophenoxy]-N-phenyl-](/img/structure/B14228447.png)
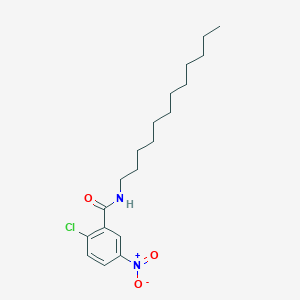
![5-[(But-3-en-2-yl)oxy]-1,3-dimethoxy-2-methylbenzene](/img/structure/B14228456.png)
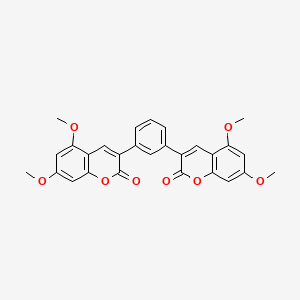
![(2R)-2-{[(1S)-1-Cyclohexylbut-3-en-1-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14228464.png)
